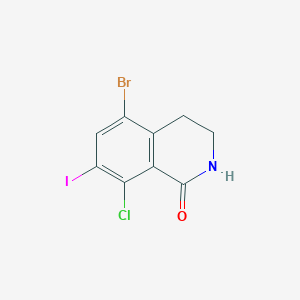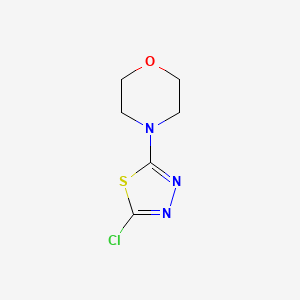
4-Chloro-3-nitro-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-nitro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at different positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-1,7-naphthyridine typically involves the nitration of 4-chloro-1,7-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process also includes steps for the purification and isolation of the compound, such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-3-nitro-1,7-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Reduction: The major product is 4-chloro-3-amino-1,7-naphthyridine.
Substitution: Depending on the nucleophile, products can include 4-amino-3-nitro-1,7-naphthyridine or 4-thio-3-nitro-1,7-naphthyridine.
科学的研究の応用
4-Chloro-3-nitro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-Chloro-3-nitro-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in binding interactions with biological targets.
類似化合物との比較
4-Chloro-3-nitro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
4-Chloro-1,5-naphthyridine: Similar in structure but with different reactivity and applications.
4-Chloro-6-fluoro-1,7-naphthyridine: Contains a fluorine atom, which can alter its chemical properties and biological activity.
4-Amino-3-nitro-1,7-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H4ClN3O2 |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
4-chloro-3-nitro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-1-2-10-3-6(5)11-4-7(8)12(13)14/h1-4H |
InChIキー |
BEKUBPFTEJTRGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)

![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)

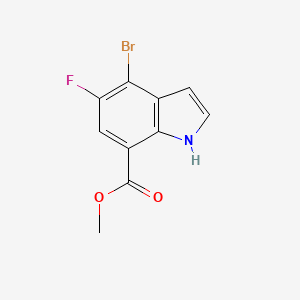

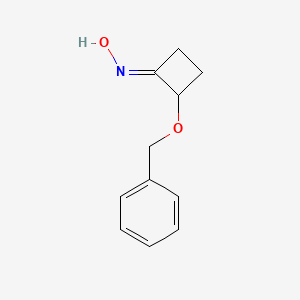
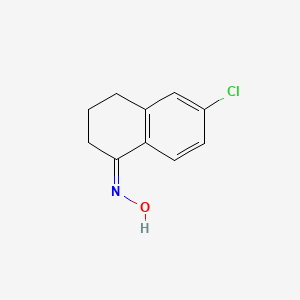
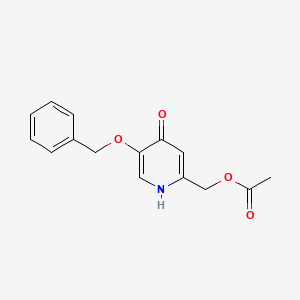
![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)
